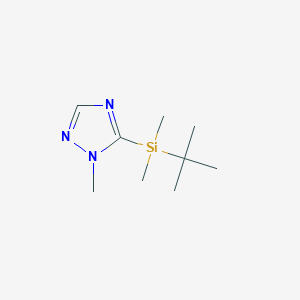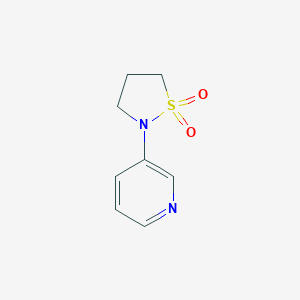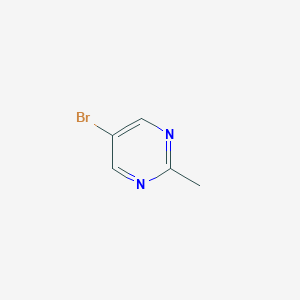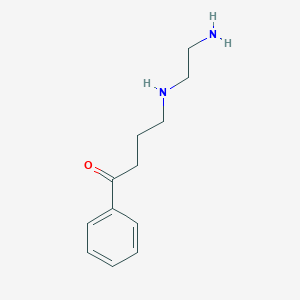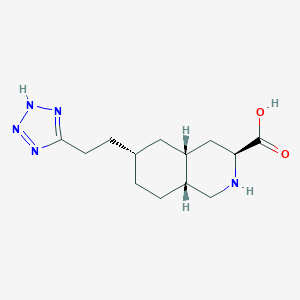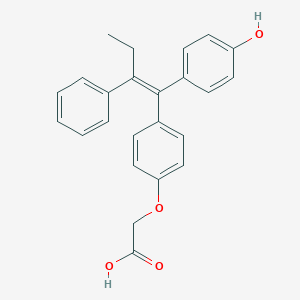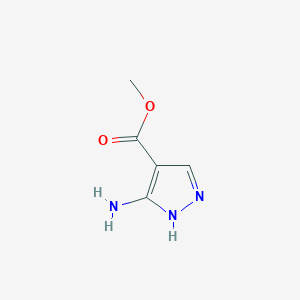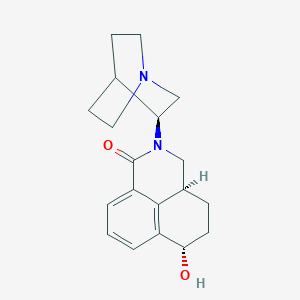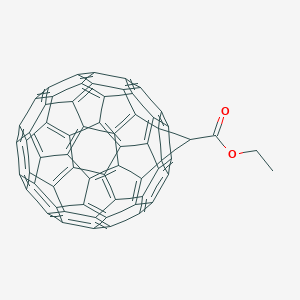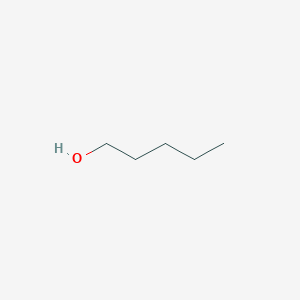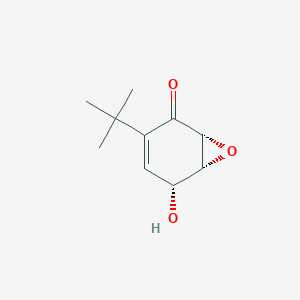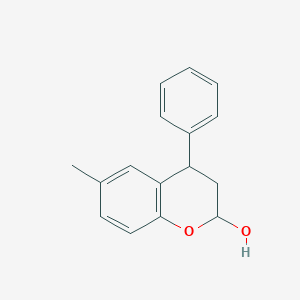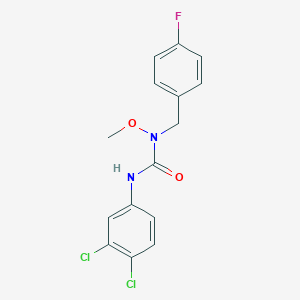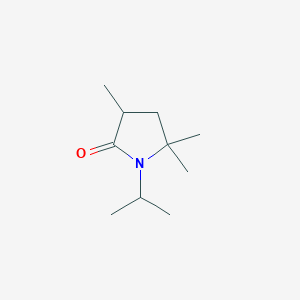![molecular formula C19H37MgNO7P2 B124650 Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate CAS No. 143907-82-8](/img/structure/B124650.png)
Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium is a vital mineral that plays a crucial role in various biological processes, including energy production, protein synthesis, and DNA synthesis. It is also involved in the regulation of muscle and nerve function, blood pressure, and glucose metabolism. Magnesium is essential for human health, and its deficiency has been linked to several diseases, including cardiovascular disease, diabetes, and osteoporosis. In recent years, there has been an increasing interest in the potential therapeutic applications of magnesium in various fields of research.
作用機序
Mg-TTP acts as a source of magnesium ions, which are essential for the proper functioning of many enzymes and cellular processes. Magnesium ions are involved in the regulation of ion channels, transporters, and signaling pathways. They are also required for the proper folding and stability of proteins. Mg-TTP can increase intracellular magnesium levels, which can have a variety of effects on cellular function.
生化学的および生理学的効果
Magnesium plays a critical role in many biochemical and physiological processes. It is involved in the regulation of muscle and nerve function, blood pressure, and glucose metabolism. Magnesium deficiency has been linked to several diseases, including cardiovascular disease, diabetes, and osteoporosis. Magnesium supplementation has been shown to have beneficial effects on blood pressure, glucose metabolism, and insulin sensitivity.
実験室実験の利点と制限
Mg-TTP has several advantages for use in lab experiments. It is a highly soluble and stable compound that can be easily prepared and used in a variety of experimental settings. Mg-TTP can also be used to increase intracellular magnesium levels in cells and tissues, which can have a variety of effects on cellular function. However, Mg-TTP has some limitations, including its potential toxicity at high concentrations and its potential to interfere with other cellular processes.
将来の方向性
There are several future directions for research on magnesium and Mg-TTP. One area of research is the investigation of the effects of magnesium on cellular signaling pathways and ion channels. Another area of research is the study of the role of magnesium in the regulation of blood pressure, glucose metabolism, and insulin secretion. Additionally, there is a need for further research on the potential therapeutic applications of magnesium in various fields of research. Overall, magnesium and Mg-TTP have significant potential for use in scientific research and have many exciting avenues for future investigation.
合成法
Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate, also known as Mg-TTP, is a synthetic magnesium compound that has been developed for research purposes. The synthesis of Mg-TTP involves the reaction of magnesium oxide with 3,7,11-trimethyl-2,6,10-dodecatrien-1-ol, followed by the reaction of the resulting product with phosphoric acid and methylamine. The final product is a white crystalline powder that is highly soluble in water.
科学的研究の応用
Mg-TTP has been widely used in scientific research as a source of magnesium ions. Magnesium ions are essential cofactors for many enzymes and play a critical role in various cellular processes. Mg-TTP has been used to investigate the effects of magnesium on cellular signaling pathways, ion channels, and transporters. It has also been used to study the role of magnesium in the regulation of blood pressure, glucose metabolism, and insulin secretion.
特性
CAS番号 |
143907-82-8 |
|---|---|
製品名 |
Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate |
分子式 |
C19H37MgNO7P2 |
分子量 |
475.7 g/mol |
IUPAC名 |
magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C19H37NO7P2.Mg/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;/h9,11,13H,6-8,10,12,14-16H2,1-5H3,(H,24,25)(H2,21,22,23);/q;+2/p-2/b18-11+,19-13+; |
InChIキー |
TWNKHRMJMWAGNE-XMNSKKDHSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C/CCN(C)CCOP(=O)([O-])OP(=O)(O)[O-])/C)/C)C.[Mg+2] |
SMILES |
CC(=CCCC(=CCCC(=CCCN(C)CCOP(=O)([O-])OP(=O)(O)[O-])C)C)C.[Mg+2] |
正規SMILES |
CC(=CCCC(=CCCC(=CCCN(C)CCOP(=O)([O-])OP(=O)(O)[O-])C)C)C.[Mg+2] |
同義語 |
3-azageranylgeranyl diphosphate 3-azageranylgeranyl diphosphate, ammonium salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



